molecular formula C10H10F3NO2 B13627977 Methyl (S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate

Methyl (S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate

Katalognummer: B13627977
Molekulargewicht: 233.19 g/mol
InChI-Schlüssel: YWIOSOFNZVAHAR-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate is a chemical compound characterized by the presence of an amino group, a trifluorophenyl group, and a propanoate ester

Eigenschaften

Molekularformel

C10H10F3NO2

Molekulargewicht

233.19 g/mol

IUPAC-Name

methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate

InChI

InChI=1S/C10H10F3NO2/c1-16-10(15)4-9(14)5-2-7(12)8(13)3-6(5)11/h2-3,9H,4,14H2,1H3/t9-/m0/s1

InChI-Schlüssel

YWIOSOFNZVAHAR-VIFPVBQESA-N

Isomerische SMILES

COC(=O)C[C@@H](C1=CC(=C(C=C1F)F)F)N

Kanonische SMILES

COC(=O)CC(C1=CC(=C(C=C1F)F)F)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorophenylacetic acid and methylamine.

    Formation of Intermediate: The 2,4,5-trifluorophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amination: The acid chloride is then reacted with methylamine to form the amide intermediate.

    Reduction: The amide intermediate is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product, methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-(2,4,5-trifluorophenyl)propanoate: Lacks the amino group, resulting in different reactivity and applications.

    2,4,5-Trifluorophenylacetic acid: Lacks the ester and amino groups, limiting its use in certain applications.

Uniqueness

Methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate is unique due to the presence of both the amino and trifluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.